Benzo[a]pyrene diol epoxide III is a potent carcinogenic compound formed from the metabolic activation of benzo[a]pyrene, a polycyclic aromatic hydrocarbon commonly found in tobacco smoke and grilled foods. This compound is known for its ability to form DNA adducts, which can lead to mutations and subsequent cancer development. The classification of benzo[a]pyrene diol epoxide III falls under environmental carcinogens, specifically those that interact with cellular macromolecules, causing genotoxic effects.
The synthesis of benzo[a]pyrene diol epoxide III typically involves several steps of metabolic activation. Initially, benzo[a]pyrene undergoes enzymatic conversion through cytochrome P450 enzymes, resulting in the formation of dihydrodiols. These intermediates can further react to form epoxides, including benzo[a]pyrene diol epoxide III.
A notable method for synthesizing this compound involves the use of nucleoside adducts, where the compound is reacted with deoxyguanosine or deoxyadenosine to form specific DNA adducts. A highly diastereoselective synthesis has been reported, utilizing intermediates that allow for controlled formation of these adducts .
The synthesis often employs techniques such as high-performance liquid chromatography (HPLC) for purification and identification of the resulting adducts. Capillary zone electrophoresis may also be used to monitor the reaction progress and isolate specific products .
Benzo[a]pyrene diol epoxide III is characterized by a complex polycyclic structure with multiple fused aromatic rings and an epoxide functional group. The structural formula includes multiple hydroxyl groups that contribute to its reactivity with nucleophiles, such as DNA bases.
The molecular weight of benzo[a]pyrene diol epoxide III is approximately 286.34 g/mol, and its empirical formula is C20H12O3. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to elucidate its structure and confirm the formation of specific adducts .
Benzo[a]pyrene diol epoxide III primarily reacts with nucleophilic sites on DNA, particularly at the N2 position of guanine. This reaction leads to the formation of stable DNA adducts, which are critical in understanding its genotoxicity.
The reaction mechanism involves electrophilic attack by the epoxide on the nucleophilic nitrogen atom in guanine, resulting in the opening of the epoxide ring and subsequent formation of a covalent bond. This process can be quantitatively analyzed using HPLC coupled with fluorescence detection to measure adduct levels in various biological samples .
The mechanism by which benzo[a]pyrene diol epoxide III induces genotoxicity involves several steps:
Studies have shown that even low concentrations of benzo[a]pyrene diol epoxide III can significantly impair DNA synthesis and increase mutation rates in cell lines . The transcriptional response to DNA damage induced by this compound has been analyzed using high-throughput techniques, revealing activation of pathways associated with stress responses and apoptosis .
Relevant analytical techniques such as UV/Vis spectroscopy and fluorescence spectroscopy are employed for characterization purposes .
Benzo[a]pyrene diol epoxide III is extensively studied for its role in cancer research due to its ability to form DNA adducts. It serves as a model compound for understanding mechanisms of chemical carcinogenesis and is used in various assays to assess DNA damage and repair mechanisms.
Additionally, it has applications in developing biomarkers for exposure assessment in epidemiological studies related to environmental health risks associated with polycyclic aromatic hydrocarbons .
Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide III (BPDE-III) represents a critical stereoisomer within the family of benzo[a]pyrene diol epoxides (BPDEs), which are ultimate carcinogens derived from the environmental polycyclic aromatic hydrocarbon (PAH) benzo[a]pyrene (BaP). Unlike its more extensively studied counterpart, the highly carcinogenic (+)-anti-BPDE-I (7R,8S,9S,10R), BPDE-III exhibits distinct structural features that confer unique biological activities. This isomer serves as a pivotal comparative tool for understanding structure-activity relationships in PAH-mediated carcinogenesis. Emerging evidence underscores its significance not as a primary tumor initiator but as a modulator of cellular toxicity and genomic instability through mechanisms divergent from classical BPDE-I pathways [7] [10].
BPDE-III is systematically identified as trans-9r,10t-dihydroxy-7c,8c-oxy-7,8,9,10-tetrahydrobenzo[a]pyrene. Its molecular framework retains the tetracyclic bay-region characteristic of potent PAH carcinogens but displays stereochemical orientations distinct from BPDE-I. The isomer features a cis-configuration at the epoxide ring (C7-C8 bond) and trans-diaxial hydroxy groups at C9 and C10 (Fig. 1). This stereochemistry positions the C7-C8 epoxide antiperiplanar to the C9-C10 diol, reducing ring strain and electrophilicity compared to BPDE-I’s trans-diaxial epoxide [7] [10].
Table 1: Stereochemical and Biological Comparison of BPDE Isomers
Isomer | Stereochemistry | Epoxide Configuration | Mutagenic Efficiency | Cytotoxic Efficiency |
---|---|---|---|---|
BPDE-I | 7R,8S,9S,10R (anti) | trans | High | Moderate |
BPDE-III | 9r,10t (7c,8c-oxy) | cis | Low | High |
Experimental analyses using synchronous fluorescence spectroscopy and LC-MS/MS demonstrate that BPDE-III forms DNA adducts at approximately 30-fold lower levels than BPDE-I under equimolar conditions. Its cis-epoxide geometry sterically hinders covalent binding to the exocyclic amino group of deoxyguanosine (dG-N²), the predominant DNA target for BPDE-I. Instead, BPDE-III adducts preferentially form at adenine residues or through non-covalent interactions, contributing to its attenuated mutagenicity [7] [10].
BPDE-III arises via a multi-step enzymatic biotransformation of BaP, predominantly catalyzed by cytochrome P450 (CYP) enzymes and microsomal epoxide hydrolase (mEH):
BPDE-III constitutes a minor metabolic product compared to BPDE-I, reflecting stereoselective enzymatic preferences. Studies using microsomes from 3-methylcholanthrene-induced rats confirm that CYP1A1 (P448) governs this activation, with NADPH acting as an essential cofactor. Competitive inhibition by α-naphthoflavone, a CYP1A1 antagonist, suppresses BPDE-III formation by >80%, underscoring CYP’s pivotal role [1] [2] [3].
Table 2: Enzymatic Pathway for BaP Activation to BPDE-III
Step | Substrate | Enzyme | Product | Stereochemical Outcome |
---|---|---|---|---|
1 | Benzo[a]pyrene (BaP) | CYP1A1/1B1 | BP-7,8-oxide | Racemic epoxides |
2 | BP-7,8-oxide | Epoxide hydrolase | BP-7,8-diol | trans-Dihydrodiol |
3 | BP-7,8-diol | CYP1A1/1B1 | (±)-syn-BPDE (III/IV) | cis-Epoxide, trans-diol |
Glutathione (GSH) and cysteine act as scavengers of BPDE-III, forming non-covalent conjugates that attenuate protein-binding. This deactivation occurs independently of enzymatic catalysis, highlighting nucleophile-dependent detoxification as a regulatory mechanism for BPDE-III’s biological impact [3] [6].
BPDE-III contributes to PAH carcinogenicity through mechanisms distinct from direct DNA mutagenesis:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7